2-(1,3-thiazol-2-yl)ethanethioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

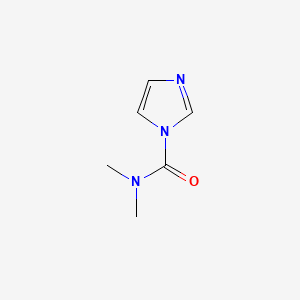

“2-(1,3-thiazol-2-yl)ethanethioamide” is a chemical compound with the molecular formula C5H6N2S2 . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of thiazole derivatives has been reported in various studies . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “2-(1,3-thiazol-2-yl)ethanethioamide” can be analyzed based on its molecular formula C5H6N2S2 . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole derivatives have been used in various chemical reactions . For instance, they have been used as thionating agents to form thioethers upon reaction with α-bromoketones .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,3-thiazol-2-yl)ethanethioamide” include a molecular weight of 174.25 . It is a solid compound with a melting point greater than 300°C .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 2-(1,3-thiazol-2-yl)ethanethioamide, have been found to exhibit antimicrobial properties . For example, sulfazole, a thiazole derivative, is known for its antimicrobial activity .

Antiretroviral Activity

Thiazole derivatives are also used in antiretroviral drugs. Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .

Antifungal Activity

Thiazole-based compounds have been synthesized and screened for their antifungal activity . This suggests that 2-(1,3-thiazol-2-yl)ethanethioamide could potentially be used in the development of antifungal drugs.

Anticancer Activity

Thiazole derivatives have been found to exhibit anticancer properties. For instance, tiazofurin, a thiazole derivative, is used in cancer treatment .

Anti-Alzheimer Activity

Thiazole derivatives have been found to exhibit anti-Alzheimer properties . This suggests that 2-(1,3-thiazol-2-yl)ethanethioamide could potentially be used in the development of drugs for Alzheimer’s disease.

Antihypertensive Activity

Thiazole derivatives have been found to exhibit antihypertensive properties . This suggests that 2-(1,3-thiazol-2-yl)ethanethioamide could potentially be used in the development of drugs for hypertension.

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant properties . This suggests that 2-(1,3-thiazol-2-yl)ethanethioamide could potentially be used in the development of antioxidant drugs.

Hepatoprotective Activity

Thiazole derivatives have been found to exhibit hepatoprotective properties . This suggests that 2-(1,3-thiazol-2-yl)ethanethioamide could potentially be used in the development of drugs for liver protection.

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anti-inflammatory properties , suggesting that they may target enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes .

Mode of Action

These enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby mitigating inflammation .

Biochemical Pathways

The biochemical pathways affected by 2-(1,3-thiazol-2-yl)ethanethioamide are likely related to the inflammatory response, given the anti-inflammatory properties of similar compounds . Specifically, the compound may interfere with the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators .

Result of Action

Based on the anti-inflammatory properties of related compounds , it can be inferred that the compound may reduce inflammation at the molecular and cellular levels by inhibiting the production of inflammatory mediators.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,3-thiazol-2-yl)ethanethioamide involves the reaction of 2-bromoethanethiol with 2-amino-1,3-thiazole.", "Starting Materials": [ "2-bromoethanethiol", "2-amino-1,3-thiazole" ], "Reaction": [ "Step 1: Dissolve 2-bromoethanethiol in anhydrous DMF.", "Step 2: Add 2-amino-1,3-thiazole to the DMF solution.", "Step 3: Heat the reaction mixture at 80°C for 12 hours.", "Step 4: Cool the reaction mixture to room temperature and pour it into water.", "Step 5: Extract the product with ethyl acetate.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using a suitable solvent system." ] } | |

CAS RN |

914208-27-8 |

Product Name |

2-(1,3-thiazol-2-yl)ethanethioamide |

Molecular Formula |

C5H6N2S2 |

Molecular Weight |

158.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.